
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is a complex organic compound. Its structure suggests it belongs to the class of cyclohexadienes, which are derivatives of cyclohexane with two double bonds. The presence of multiple methyl groups indicates it is highly substituted, which could influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene likely involves multiple steps, including the formation of the cyclohexadiene ring and subsequent methylation. Typical conditions might include:
Cyclization reactions: Using catalysts like acids or bases to form the cyclohexadiene ring.
Methylation: Introduction of methyl groups using reagents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or alcohols.
Reduction: Reduction could lead to the formation of more saturated compounds.
Substitution: The methyl groups might be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted cyclohexadienes, alcohols, ketones, or fully saturated cyclohexane derivatives.
科学研究应用
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving cyclohexadiene derivatives.
Medicine: Investigating its pharmacological properties or as a scaffold for drug development.
Industry: Possible use in the production of polymers, resins, or other materials.
作用机制
The mechanism of action would depend on its specific interactions with molecular targets. For example, if used in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Cyclohexadiene: The parent compound with fewer methyl groups.
Tetramethylcyclohexadiene: A simpler derivative with fewer substitutions.
Hexamethylbenzene: A fully methylated aromatic compound.
Uniqueness
1,5,6,6-Tetramethyl-3-(3,4,4,5-tetramethyl-2,5-cyclohexadien-1-ylidene)-1,4-cyclohexadiene is unique due to its specific substitution pattern, which could confer distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
89549-24-6 |
|---|---|
分子式 |
C20H28 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1,5,6,6-tetramethyl-3-(3,4,4,5-tetramethylcyclohexa-2,5-dien-1-ylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C20H28/c1-13-9-17(10-14(2)19(13,5)6)18-11-15(3)20(7,8)16(4)12-18/h9-12H,1-8H3 |
InChI 键 |
FHBOFEAUHUPIJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C(C(=C2)C)(C)C)C)C=C(C1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



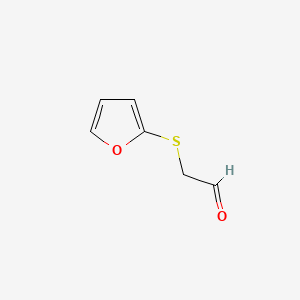
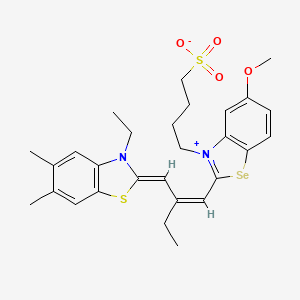
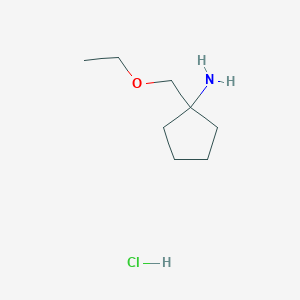
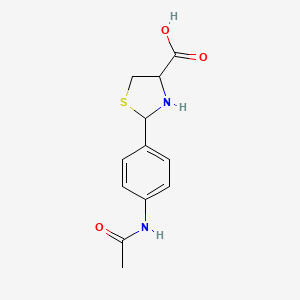
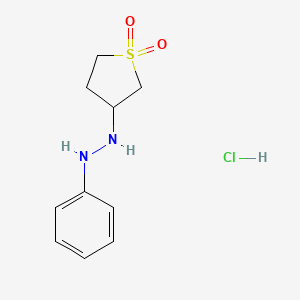
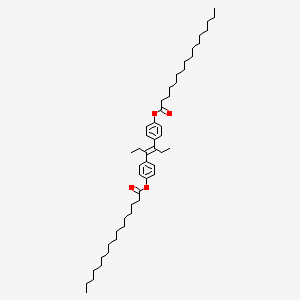
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
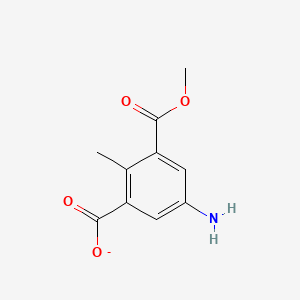
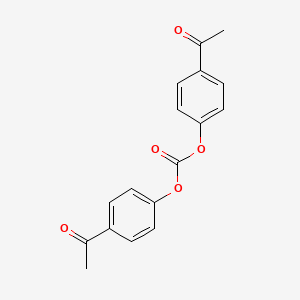
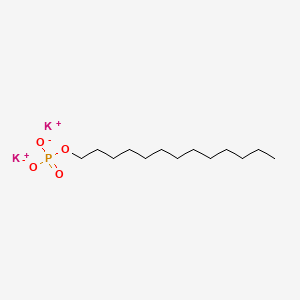

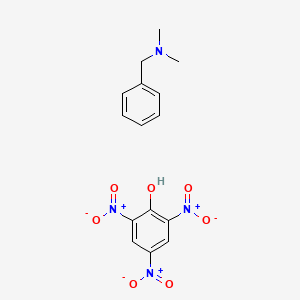
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
